
Ethyl 3-anilino-2-propoxyprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-anilino-2-propoxyprop-2-enoate: is an organic compound that belongs to the class of esters It is characterized by the presence of an aniline group attached to a propoxyprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-anilino-2-propoxyprop-2-enoate typically involves the reaction of aniline with ethyl 3-bromoprop-2-enoate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in an organic solvent like ethanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 3-anilino-2-propoxyprop-2-enoate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of amines or alcohols, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl 3-anilino-2-propoxyprop-2-enoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. It may also serve as a probe to investigate the mechanisms of certain biochemical reactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of ethyl 3-anilino-2-propoxyprop-2-enoate involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. The propoxyprop-2-enoate moiety can undergo hydrolysis to release active intermediates that participate in further biochemical reactions.
Comparison with Similar Compounds
Ethyl 3-anilino-2-butoxyprop-2-enoate: Similar structure but with a butoxy group instead of a propoxy group.
Ethyl 3-anilino-2-methoxyprop-2-enoate: Contains a methoxy group instead of a propoxy group.
Ethyl 3-anilino-2-ethoxyprop-2-enoate: Features an ethoxy group in place of the propoxy group.
Uniqueness: Ethyl 3-anilino-2-propoxyprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The propoxy group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
142558-47-2 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
ethyl 3-anilino-2-propoxyprop-2-enoate |
InChI |
InChI=1S/C14H19NO3/c1-3-10-18-13(14(16)17-4-2)11-15-12-8-6-5-7-9-12/h5-9,11,15H,3-4,10H2,1-2H3 |
InChI Key |
CZFVJJLGXYWMFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=CNC1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


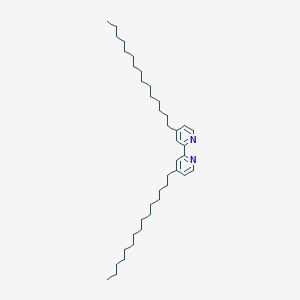
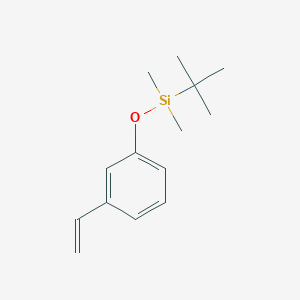
![Ethenetricarbonitrile, [5'-(dimethylamino)[2,2'-bithiophen]-5-yl]-](/img/structure/B12554046.png)
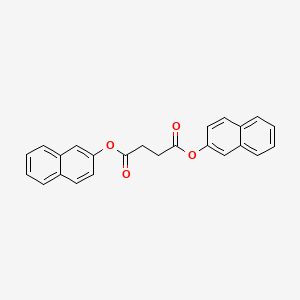
![5-{[(2-Ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12554057.png)
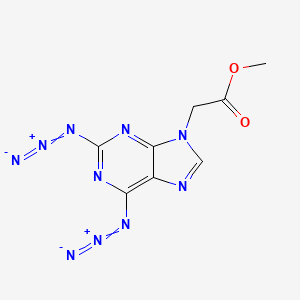
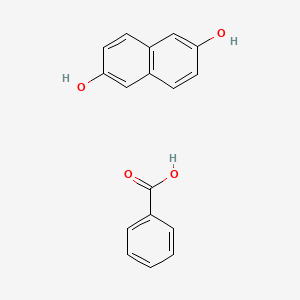
![N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide](/img/structure/B12554087.png)
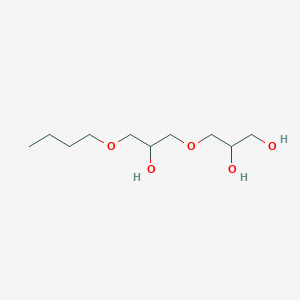
![Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate](/img/structure/B12554101.png)
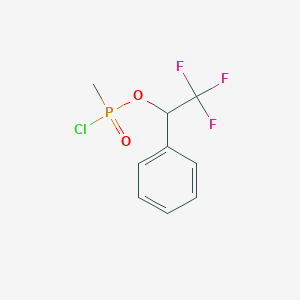
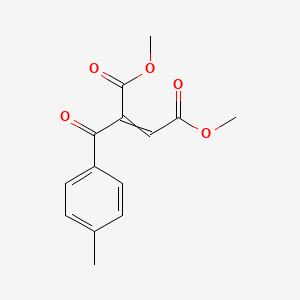
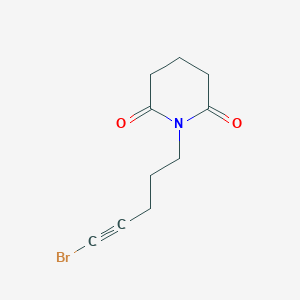
![2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide](/img/structure/B12554126.png)
